molecular formula C10H20N2O3 B1443854 3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester CAS No. 1330763-29-5

3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1443854
CAS No.: 1330763-29-5
M. Wt: 216.28 g/mol
InChI Key: QSXRCDIVJJJTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester is a compound of interest in various fields of chemistry and biology. This compound features a tert-butyl ester group, which is known for its unique reactivity patterns and applications in chemical transformations .

Preparation Methods

The synthesis of 3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester typically involves the protection of amino acids and subsequent reactions to introduce the desired functional groups. One common method involves the use of Fmoc-protected amino esters, which are hydrolyzed under mild conditions using calcium (II) iodide as a protective agent . This method is advantageous due to its compatibility with various protecting groups and its efficiency in producing high yields.

Chemical Reactions Analysis

3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The tert-butyl ester group can be selectively hydrolyzed under mild conditions, making it a versatile intermediate in organic synthesis . Common reagents used in these reactions include calcium (II) iodide and Fmoc N-hydroxysuccinimide ester . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as an intermediate in the synthesis of various bioactive molecules. In biology, it is studied for its potential role in biochemical pathways and its interactions with biological molecules . In medicine, it is investigated for its potential therapeutic applications, including its use as a building block for drug development .

Mechanism of Action

The mechanism of action of 3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Biological Activity

3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester, commonly referred to as tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : tert-butyl 3-(2-aminoethyl)-1-azetidinecarboxylate
  • CAS Number : 1330763-29-5
  • Molecular Formula : C10H20N2O2
  • Molecular Weight : 200.28 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-cancer and neuroprotective effects. Its structural features suggest potential interactions with various biological targets.

Anti-Cancer Activity

One study highlighted the compound's ability to inhibit cell proliferation in cancer cell lines. It demonstrated significant cytotoxicity against MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value of approximately 0.126 µM, indicating potent anti-cancer properties . The selectivity index was notably high when compared to non-cancerous MCF10A cells, suggesting a therapeutic window for targeting cancer cells while sparing normal cells.

The proposed mechanism involves the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies showed an increase in caspase 9 levels, which is indicative of the intrinsic apoptotic pathway being triggered . Additionally, the compound's interaction with matrix metalloproteinases (MMPs) suggests a role in inhibiting tumor metastasis .

Neuroprotective Effects

Emerging evidence suggests that tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate may also possess neuroprotective properties. In animal models, it has been observed to mitigate neurodegeneration induced by oxidative stress . This effect is hypothesized to be due to its ability to modulate glutamate signaling pathways, which are critical in neuroprotection.

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
Anti-cancerIC50 = 0.126 µM against MDA-MB-231; selective for cancer cells over normal cells
NeuroprotectionReduced oxidative stress-induced neurodegeneration in animal models
CytotoxicityInduced apoptosis via caspase activation; potential MMP inhibition

Safety and Toxicology

Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses. In vivo studies involving administration at high doses (up to 40 mg/kg) did not show significant adverse effects, suggesting that the compound may be safe for further development .

Properties

IUPAC Name

tert-butyl 3-(2-aminoethyl)-3-hydroxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-6-10(14,7-12)4-5-11/h14H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXRCDIVJJJTIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330763-29-5
Record name tert-butyl 3-(2-aminoethyl)-3-hydroxyazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester
Reactant of Route 3
3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester
Reactant of Route 5
3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester
Reactant of Route 6
3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.